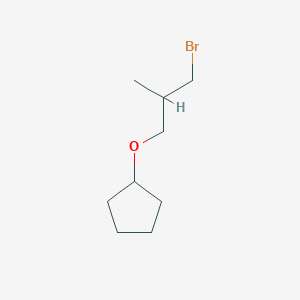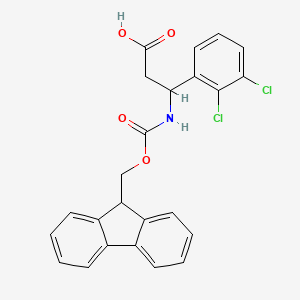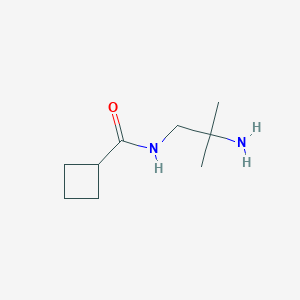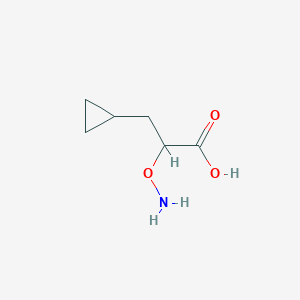![molecular formula C9H15NO B13182262 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one is an organic compound with the molecular formula C₉H₁₅NO It consists of a cyclobutyl ring substituted with an aminomethyl group and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via amination reactions using reagents such as ammonia or amines.
Formation of the Butenone Moiety: The butenone moiety can be synthesized through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one involves its interaction with molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the butenone moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one can be compared with similar compounds such as:
1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one: Similar structure but with a different position of the double bond.
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one: Similar structure but with a triple bond instead of a double bond.
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of the butenone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclobutyl]but-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-8(11)6-9(7-10)4-3-5-9/h2H,1,3-7,10H2 |
InChI-Schlüssel |
KTFPNLBFJSBXIV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CC1(CCC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



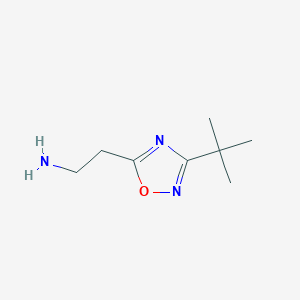

![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)


